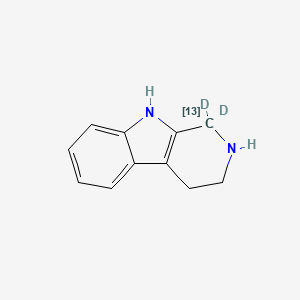

1,2,3,4-Tetrahydro-beta-carboline-13C,d2

Description

Overview of Tetrahydro-beta-carboline Alkaloids in Research

Tetrahydro-β-carbolines (THβCs) are a significant class of indole (B1671886) alkaloids, characterized by a tricyclic pyrido[3,4-b]indole ring structure. nih.govbohrium.com This structural motif is a key component in a multitude of natural products and synthetic compounds, leading to their extensive study in various scientific fields. researchgate.net Found in diverse natural sources such as plants, fungi, marine organisms, and even within human tissues, THβCs are formed biosynthetically through the Pictet-Spengler reaction of tryptamine (B22526) or tryptophan with an aldehyde or a keto acid. nih.govacs.orgacs.org

The research interest in THβCs stems from their broad spectrum of biological and pharmacological activities. mdpi.com Scientific investigations have revealed their potential as anticancer, antimicrobial, antiviral, antimalarial, and antifungal agents. bohrium.commdpi.comresearchgate.net For instance, certain THβC derivatives have been studied for their ability to inhibit the kinesin spindle protein (KSP), a target in cancer therapy, and to act as chemosensitizers in cancer treatments. nih.govmdpi.com Their diverse bioactivities have established THβCs as important scaffolds in drug discovery and development. researchgate.net The synthesis of various THβC derivatives continues to be an active area of research, with the Pictet-Spengler reaction being a cornerstone method for creating the core structure. researchgate.netacs.org

Significance of Stable Isotope Labeling (13C, d2) in Advanced Chemical and Biological Research

Stable isotope labeling is a powerful technique used to trace the journey of molecules through chemical reactions or metabolic pathways. wikipedia.org Unlike radioactive isotopes, stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H or d2) are non-radioactive, making them safe and indispensable tools in modern chemical and biological research. symeres.com The incorporation of these heavier isotopes into a molecule creates an isotopologue, which is chemically identical to the unlabeled molecule but has a different mass. nih.gov

This mass difference is the key to their utility and can be readily detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov In metabolic research, stable isotope tracers provide detailed information about the flow of atoms through metabolic pathways, a field known as metabolic flux analysis. nih.govresearchgate.netspringernature.com For example, by introducing a ¹³C-labeled nutrient into a biological system, researchers can track the incorporation of the ¹³C atoms into various downstream metabolites, revealing the activity of different metabolic routes. nih.gov

Deuterium labeling is also widely used, particularly in pharmacokinetic studies to understand drug metabolism. symeres.com The replacement of hydrogen with deuterium can sometimes lead to a slower rate of reaction, a phenomenon known as the kinetic isotope effect, which can be exploited to study reaction mechanisms. symeres.com The use of compounds labeled with both ¹³C and deuterium provides a unique mass signature, enhancing specificity and simplifying data analysis in complex biological matrices. nih.gov

Scope and Research Imperatives for 1,2,3,4-Tetrahydro-beta-carboline-13C,d2

The isotopically labeled compound 1,2,3,4-Tetrahydro-beta-carboline-¹³C,d2 serves as a specialized tool for precise analytical and metabolic studies involving the THβC scaffold. Its primary research application is as an internal standard in quantitative mass spectrometry-based assays. By adding a known amount of the labeled compound to a biological sample, the exact quantity of the unlabeled endogenous or administered 1,2,3,4-Tetrahydro-beta-carboline can be determined with high accuracy and precision.

Furthermore, 1,2,3,4-Tetrahydro-beta-carboline-¹³C,d2 is invaluable for metabolic fate studies. When introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. nih.gov Researchers can then use mass spectrometry to track the appearance of the ¹³C and deuterium labels in various metabolites, thereby elucidating the biotransformation of the THβC core structure. acs.org This information is crucial for understanding the pharmacology and toxicology of this class of compounds.

The dual labeling with both ¹³C and d2 provides a distinct mass shift that makes it easily distinguishable from naturally occurring isotopes and other molecules in a complex sample, significantly improving the signal-to-noise ratio and the reliability of the results. nih.govscbt.com This makes 1,2,3,4-Tetrahydro-beta-carboline-¹³C,d2 an essential tool for advanced research in drug metabolism, pharmacokinetics, metabolomics, and toxicology related to this important class of alkaloids.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1,1-dideuterio-2,3,4,9-tetrahydro(213C)pyridino[3,4-b]indole |

InChI |

InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2/i7+1D2 |

InChI Key |

CFTOTSJVQRFXOF-PCXFDFCJSA-N |

Isomeric SMILES |

[2H][13C]1(C2=C(CCN1)C3=CC=CC=C3N2)[2H] |

Canonical SMILES |

C1CNCC2=C1C3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,2,3,4 Tetrahydro Beta Carboline 13c,d2

Precursor Synthesis and Isotopic Enrichment Strategies

The generation of 1,2,3,4-Tetrahydro-beta-carboline-13C,d2 is a multi-step process that hinges on the initial synthesis of isotopically labeled precursors. The strategic incorporation of stable isotopes is paramount for its utility in analytical and research settings.

Synthesis of Isotopically Labeled Tryptamine (B22526) Precursors

The foundational precursor for the synthesis of the target molecule is tryptamine, which must be isotopically labeled with deuterium (B1214612). While various methods exist for synthesizing deuterated tryptamine derivatives, a common strategy involves the reduction of an appropriate indole-containing precursor with a deuterium source. For instance, indole-3-acetonitrile (B3204565) can be reduced using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to yield tryptamine labeled with deuterium on the ethylamine (B1201723) side chain. The precise placement and number of deuterium atoms can be controlled by the choice of the starting material and the deuterating agent. For the synthesis of this compound, a non-deuterated tryptamine precursor is typically used, as the deuterium atoms in the final compound are introduced via the carbonyl component in the subsequent reaction.

Incorporation of 13C and Deuterium (d2) via Pictet-Spengler Reaction

The hallmark of tetrahydro-beta-carboline synthesis is the Pictet-Spengler reaction, a condensation and subsequent ring-closure reaction between a β-arylethylamine and a carbonyl compound. wikipedia.orgclockss.org In the case of this compound, this reaction involves the cyclization of tryptamine with a doubly labeled formaldehyde (B43269) molecule.

Commercially available Formaldehyde-¹³C,d₂ serves as the source for both the carbon-13 and the two deuterium atoms. isotope.comsigmaaldrich.comscientificlabs.co.uk The reaction is typically catalyzed by an acid, which facilitates the initial formation of a Schiff base (iminium ion) between the tryptamine and the labeled formaldehyde. wikipedia.org This electrophilic iminium ion is then attacked by the electron-rich C2 position of the indole (B1671886) ring, leading to the formation of a spirocyclic intermediate. clockss.org A subsequent rearrangement and proton loss yield the final, stable 1,2,3,4-tetrahydro-beta-carboline ring system, with the ¹³C and two deuterium atoms incorporated at the C1 position. nih.govarkat-usa.org

Reaction Scheme: Pictet-Spengler Synthesis of 1,2,3,4-Tetrahydro-beta-carboline-¹³C,d₂

Tryptamine + Formaldehyde-¹³C,d₂ --(Acid Catalyst)--> 1,2,3,4-Tetrahydro-beta-carboline-1-¹³C,1,1-d₂

This method provides a direct and efficient route to the desired isotopically labeled product, with the isotopic labels precisely positioned at the C1 carbon.

Stereoselective Synthesis of Enantiomerically Enriched Labeled Analogs

When the Pictet-Spengler reaction is performed with an aldehyde other than formaldehyde, a new chiral center is created at the C1 position. wikipedia.org Achieving stereocontrol in the synthesis of such analogs is critical for pharmacological studies. Several strategies have been developed to produce enantiomerically enriched tetrahydro-beta-carbolines.

One common approach is to start with an enantiomerically pure precursor, such as D- or L-tryptophan methyl ester. The existing stereocenter at C3 influences the stereochemical outcome of the Pictet-Spengler cyclization, leading to a diastereoselective formation of the C1 stereocenter. google.comresearchgate.net The cis or trans relationship between the substituents at C1 and C3 can often be controlled by the reaction conditions, including the choice of solvent and acid catalyst. researchgate.net

Another powerful method is the use of chiral catalysts. Chiral Brønsted acids, for instance, can catalyze the Pictet-Spengler reaction asymmetrically, inducing enantioselectivity in the final product. wikipedia.org Alternatively, a related synthetic route, the Bischler-Napieralski reaction followed by asymmetric transfer hydrogenation using Noyori-type chiral catalysts, provides a robust method for accessing chiral THβC skeletons with high enantiomeric excess. nih.gov These stereoselective methodologies can be applied to the synthesis of labeled analogs to produce specific enantiomers for advanced research purposes.

Chemical Modifications and Derivatization for Targeted Research Applications

The 1,2,3,4-tetrahydro-beta-carboline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. mdpi.comljmu.ac.uk Derivatization of the core structure, including the isotopically labeled analog, allows for the exploration of structure-activity relationships (SAR) and the development of targeted molecular probes.

Functionalization at Nitrogen (N) and Carbon (C) Positions

The tetrahydro-beta-carboline core offers several sites for chemical modification, primarily at the two nitrogen atoms (N2 and N9) and the carbon atoms of the heterocyclic rings (C1, C3, C4, etc.).

N-Functionalization: The secondary amine at the N2 position is readily functionalized via standard N-alkylation or N-acylation reactions. For example, reacting the tetrahydro-beta-carboline with alkyl halides or acyl chlorides in the presence of a base allows for the introduction of a wide variety of substituents. nih.gov These modifications are crucial for modulating the molecule's polarity, size, and ability to form hydrogen bonds, which significantly impacts its pharmacological profile.

C1-Functionalization: While the synthesis of the title compound places a ¹³C,d₂-methylene group at C1, derivatives with other substituents at this position are of significant interest. These are typically prepared by using a different aldehyde or ketone in the Pictet-Spengler reaction. nih.gov This allows for the introduction of alkyl, aryl, or other functional groups, creating a chiral center whose configuration is critical for biological activity. researchgate.net

C4-Functionalization: Direct functionalization at the C4 position is more challenging but has been achieved. Methods have been developed where nucleophiles can add to a transient intermediate generated in situ from the tetrahydro-beta-carboline, allowing for the controlled introduction of substituents at this position. nih.govfigshare.comdntb.gov.ua

| Position | Type of Functionalization | Reagents/Conditions | Purpose/Effect |

| N2 | N-Alkylation | Alkyl halide, Base (e.g., NaH, NEt₃) | Modulate lipophilicity, steric bulk, and receptor interactions. |

| N2 | N-Acylation | Acyl chloride, Chloroacetyl chloride | Introduce amide functionalities, create precursors for further cyclization (e.g., tadalafil (B1681874) synthesis). nih.gov |

| N9 | N-Alkylation | Alkyl iodide, Base (e.g., NaH) | Modify indole ring properties, influence metabolic stability. |

| C1 | Alkylation/Arylation | R-CHO in Pictet-Spengler reaction | Introduce diverse substituents, create key chiral center, modulate biological activity. researchgate.net |

| C4 | Nucleophilic Addition | In situ generated intermediate + Nucleophile (e.g., malonates) | Introduce substituents on the carbocyclic ring, explore novel SAR. nih.gov |

Scaffold Diversification for Structure-Activity Relationship (SAR) Studies

Modifying the tetrahydro-beta-carboline scaffold is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. SAR studies have been extensively conducted on this class of compounds for various therapeutic targets.

Anticancer Agents: The tetrahydro-beta-carboline framework is present in many compounds with antiproliferative effects. iiarjournals.orgnih.govcrimsonpublishers.com SAR studies have shown that the nature and position of substituents are critical for activity. For example, in some series, electron-withdrawing groups on a C1-phenyl ring enhance cytotoxic activity. crimsonpublishers.com Modifications at the N2 and C3 positions have also been systematically explored to develop agents that can induce quinone reductase 1 or inhibit nitric oxide production, both relevant targets in cancer chemoprevention. iiarjournals.orgresearchgate.net The flexibility of the tetrahydro-beta-carboline core compared to the rigid, planar β-carboline often results in lower general cytotoxicity. nih.gov

PDE5 Inhibitors: The well-known drug tadalafil is a prominent example of a complex derivative of this scaffold, used as a phosphodiesterase type 5 (PDE5) inhibitor. nih.govmdpi.com Extensive SAR studies have been performed, revealing key structural requirements for potent inhibition. The stereochemistry at C1 and the adjacent carbon of the fused ring system is crucial; typically, the (6R, 12aR) isomer exhibits the highest activity. mdpi.com SAR exploration has involved replacing substituents on the C1-aromatic ring and elongating the N2-alkyl group, leading to the identification of highly potent and selective PDE5 inhibitors. nih.govnih.govresearchgate.net

| Target/Application | Scaffold Modification | Key SAR Findings | Reference Compound(s) |

| Anticancer (General) | C1-Aryl substitution, N2-alkylation/acylation | Electron-withdrawing groups on C1-aryl ring can increase potency. N2 and C3 modifications influence activity and mechanism (e.g., iNOS inhibition). iiarjournals.orgcrimsonpublishers.com | Callophycin A derivatives iiarjournals.org |

| Anticancer (KSP Inhibition) | N2-Benzoyl derivatives | Potency against lung cancer cells is sensitive to substituents on the N2-benzoyl group. mdpi.com | N/A |

| PDE5 Inhibition | C1-Aryl substitution, N2-alkylation, fused ring systems | Stereochemistry is critical. Modifications to the N2-substituent and C1-aryl group significantly impact potency and selectivity. nih.govnih.govmdpi.com | Tadalafil mdpi.com |

Solid-Phase Synthesis Techniques for Labeled Libraries

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of large collections of molecules, known as chemical libraries. This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification procedures and the potential for automation. The application of SPOS to the synthesis of isotopically labeled 1,2,3,4-tetrahydro-beta-carboline libraries, such as those incorporating 13C and deuterium, allows for the efficient production of valuable tracers and internal standards for high-throughput screening and metabolic studies.

The core of the solid-phase synthesis of the 1,2,3,4-tetrahydro-beta-carboline scaffold lies in the Pictet-Spengler reaction. nih.govresearchgate.netnih.gov This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tricyclic ring system. In a solid-phase approach, the tryptamine precursor is typically anchored to a solid support, such as a resin bead, through a suitable linker. nih.govbeilstein-journals.org

The general strategy for the solid-phase synthesis of a library of this compound derivatives would involve the following key steps:

Immobilization of a Labeled Precursor: An isotopically labeled tryptophan derivative, for instance, L-tryptophan-(indole-d2, 1-13C), is attached to a solid support. The choice of resin and linker is critical and depends on the desired cleavage strategy and the compatibility with subsequent reaction conditions. Common resins include polystyrene and polyethylene (B3416737) glycol (PEG) based supports. researchgate.net

Pictet-Spengler Reaction: The resin-bound labeled tryptophan is then reacted with a diverse set of aldehydes. This step introduces variability at the 1-position of the tetrahydro-beta-carboline core. The reaction is typically carried out in the presence of an acid catalyst.

Optional Derivatization: Further chemical modifications can be performed on the resin-bound intermediate to introduce additional points of diversity. For example, the nitrogen at the 2-position can be acylated or alkylated.

Cleavage from the Solid Support: The final labeled 1,2,3,4-tetrahydro-beta-carboline derivatives are cleaved from the resin. The cleavage cocktail used will depend on the nature of the linker.

While specific literature detailing the solid-phase synthesis of a library of this compound is not extensively available, the principles can be extrapolated from the well-established methodologies for the synthesis of unlabeled and other labeled analogs. The successful synthesis would hinge on the availability of the appropriately labeled starting materials.

Hypothetical Data for Solid-Phase Synthesis of a Labeled Tetrahydro-beta-carboline Library

The following interactive table illustrates a hypothetical set of building blocks and potential products for the solid-phase synthesis of a library of this compound derivatives. This table is for illustrative purposes to demonstrate the combinatorial approach.

| Labeled Precursor (Resin-Bound) | Aldehyde (R-CHO) | Expected Product (after cleavage) |

| Polystyrene-Linker-Tryptophan-(indole-d2, 1-13C) | Formaldehyde | 1,2,3,4-Tetrahydro-beta-carboline-1-13C,indole-d2 |

| Polystyrene-Linker-Tryptophan-(indole-d2, 1-13C) | Acetaldehyde | 1-Methyl-1,2,3,4-tetrahydro-beta-carboline-1-13C,indole-d2 |

| Polystyrene-Linker-Tryptophan-(indole-d2, 1-13C) | Benzaldehyde | 1-Phenyl-1,2,3,4-tetrahydro-beta-carboline-1-13C,indole-d2 |

| Polystyrene-Linker-Tryptophan-(indole-d2, 1-13C) | Isovaleraldehyde | 1-Isobutyl-1,2,3,4-tetrahydro-beta-carboline-1-13C,indole-d2 |

Detailed Research Findings

Research in the area of solid-phase synthesis of tetrahydro-beta-carbolines has demonstrated the versatility of this approach. Studies have explored various resins, linkers, and cleavage strategies to optimize the synthesis of diverse libraries. nih.govbeilstein-journals.org The Pictet-Spengler reaction on solid support has been shown to proceed with high efficiency and stereoselectivity in many cases. nih.gov

The generation of labeled libraries, while not explicitly detailed for this specific compound, is a logical extension of the existing methodologies. The key challenge lies in the synthesis of the isotopically labeled starting materials, such as the labeled tryptophan derivative. Once these precursors are obtained, their incorporation into established solid-phase synthesis workflows is expected to be feasible. The analytical characterization of the resulting labeled library would typically involve techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and isotopic enrichment of the products.

Advanced Analytical Methodologies Utilizing 1,2,3,4 Tetrahydro Beta Carboline 13c,d2

Mass Spectrometry (MS) Based Quantification and Metabolite Profiling

Mass spectrometry is a cornerstone technique for the detection and quantification of 1,2,3,4-Tetrahydro-beta-carboline (THBC) in complex matrices. The use of the stable isotope-labeled variant, 1,2,3,4-Tetrahydro-beta-carboline-13C,d2, is central to achieving the highest levels of accuracy and sensitivity in these analyses.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving accurate and precise quantification of analytes. cnr.it The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte, in this case, this compound, to a sample prior to processing and analysis. This labeled compound serves as an ideal internal standard because it is chemically identical to the endogenous (unlabeled) analyte and therefore behaves identically during sample extraction, derivatization, and ionization. cnr.itnih.gov

Any sample loss or variability during the analytical workflow will affect both the labeled and unlabeled compounds equally. By measuring the ratio of the mass spectrometer signal from the endogenous analyte to that of the labeled internal standard, it is possible to accurately calculate the absolute concentration of the analyte in the original sample, effectively correcting for matrix effects and procedural inconsistencies. cnr.it This approach provides high precision and accuracy, making it a definitive method for quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of THBC derivatives in various samples, including food and biological matrices. nih.govnih.gov Method development involves optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase columns are typically employed to achieve chromatographic retention and separation of the polar THBC compounds from other matrix components. researchgate.net

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used, as the nitrogen atoms in the THBC structure are readily protonated to form a pseudomolecular ion [M+H]⁺. For high selectivity and sensitivity, detection is performed using Selected Reaction Monitoring (SRM). nih.govresearchgate.net In SRM mode, the precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. A separate transition is monitored for the labeled internal standard.

A typical LC-MS/MS method for THBC would be validated for several key parameters to ensure its reliability. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy.

Precision: The closeness of repeated measurements, typically expressed as relative standard deviation (RSD).

Accuracy/Recovery: The agreement between the measured value and the true value. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for THBC Analysis Using a Labeled Internal Standard

| Parameter | 1,2,3,4-Tetrahydro-beta-carboline (Analyte) | This compound (Internal Standard) |

| Molecular Formula | C₁₁H₁₂N₂ | C₁₀¹³CH₁₀D₂N₂ |

| Molecular Weight | 172.23 | 175.23 |

| Precursor Ion [M+H]⁺ (m/z) | 173.1 | 176.1 |

| Product Ion (m/z) | 144.1 | 146.1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another technique used for the analysis of THBCs. nih.gov Due to the relatively low volatility of these compounds, a derivatization step is typically required to convert them into more volatile species suitable for GC analysis.

A common approach involves the synthesis of N-methoxycarbonyl methyl ester derivatives. nih.gov This derivatization is achieved using reagents like methyl chloroformate and diazomethane, which react with the amine and carboxylic acid groups (if present) on the THBC molecule. The resulting derivatives are more volatile and exhibit good chromatographic properties. Electron impact (EI) is the typical ionization method used in GC-MS, which produces a characteristic fragmentation pattern that can be used for identification and quantification. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is crucial for the unambiguous structural confirmation of THBCs. The technique involves multiple stages of mass analysis. First, the precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 173.1 for unlabeled THBC) is isolated. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions.

The fragmentation pattern is highly specific to the molecule's structure and serves as a chemical fingerprint. For 1-alkyl-1,2,3,4-tetrahydro-β-carbolines, a notable fragmentation pathway involves the rearrangement and expulsion of an alkylamino radical from the molecular ion. researchgate.net By comparing the observed fragmentation pattern of an unknown compound to that of a known standard, or by interpreting the fragmentation pathways, a confident structural identification can be made. nih.gov The use of MS/MS in conjunction with a chromatographic separation (LC-MS/MS or GC-MS/MS) provides an exceptionally high degree of certainty in the identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules. For 1,2,3,4-Tetrahydro-beta-carboline and its isotopologues, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the structure.

¹H and ¹³C NMR Assignments for Labeled Species

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is foundational for structural confirmation. nih.gov These assignments are typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.net

For this compound, the NMR spectra would be nearly identical to the unlabeled compound. However, the positions of the isotopic labels would be evident. The carbon atom substituted with ¹³C would show a strong signal in the ¹³C NMR spectrum and would exhibit coupling to adjacent protons in the ¹H NMR spectrum. The positions labeled with deuterium (B1214612) (d or ²H) would result in the disappearance of the corresponding signals in the ¹H NMR spectrum, confirming the specific site of deuteration.

The chemical shifts are influenced by the solvent used for the analysis. The data below represents typical assignments for the core structure. nih.govspectrabase.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for the 1,2,3,4-Tetrahydro-beta-carboline Skeleton

| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | CH₂ | ~4.10 | ~40.5 |

| 3 | CH₂ | ~3.20 | ~55.0 |

| 4 | CH₂ | ~2.80 | ~21.7 |

| 4a | C | - | ~108.0 |

| 5 | CH | ~7.45 | ~121.0 |

| 6 | CH | ~6.95 | ~118.5 |

| 7 | CH | ~7.05 | ~119.5 |

| 8 | CH | ~7.25 | ~111.0 |

| 8a | C | - | ~127.0 |

| 9 | NH | ~8.0 (broad) | - |

| 9a | C | - | ~136.0 |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Deuterium NMR (d2) for Elucidating Reaction Pathways and Exchange

Deuterium (²H) nuclear magnetic resonance (NMR) spectroscopy is a specialized technique that offers unique insights into chemical structures and dynamic processes. When a molecule like 1,2,3,4-Tetrahydro-beta-carboline is labeled with deuterium, the ²H nucleus can be observed by NMR. This approach is particularly valuable for tracing the fate of specific hydrogen atoms during a chemical reaction or metabolic transformation.

The key advantages of using the d2 label in this context include:

Simplified Spectra: The natural abundance of deuterium is very low (approx. 0.015%). Therefore, in a ²H NMR spectrum of a deuterated compound, the signals observed come almost exclusively from the labeled positions, resulting in a much simpler and cleaner spectrum compared to proton (¹H) NMR.

Mechanistic Tracer: The deuterium atoms act as tracers. By monitoring the changes in the ²H NMR spectrum over the course of a reaction, researchers can track the position of the deuterium atoms in reactants, intermediates, and products. This provides direct evidence for bond-breaking and bond-forming events involving the labeled positions.

Solvent Exchange Studies: This technique is highly effective for studying hydrogen/deuterium exchange reactions. For instance, if the d2-labeled tetrahydro-beta-carboline is placed in a protic solvent, the rate of exchange of the deuterium atoms with protons from the solvent can be measured, providing information about the acidity and reactivity of the C-D bonds.

For this compound, ²H NMR can be employed to investigate reactions such as oxidation, dehydrogenation, or enzymatic metabolism. By observing the disappearance of the deuterium signal or its appearance in a different chemical environment (i.e., in a product molecule), the specific reaction pathway at the labeled carbon atom can be elucidated. researchgate.netfu-berlin.de

Kinetic Isotope Effect (KIE) Studies in Reaction Mechanism Determination

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to determine the mechanism of a chemical reaction, particularly the rate-determining step. princeton.edu It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. The use of this compound is ideal for such studies.

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. epfl.ch Because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, it requires more energy to break. princeton.edu Consequently, a reaction involving the cleavage of a C-D bond is typically slower than the same reaction involving C-H cleavage.

In a typical experiment, the reaction rate of 1,2,3,4-Tetrahydro-beta-carboline-d2 would be compared against its non-deuterated (d0) analogue under identical conditions.

| KIE Value (kH/kD) | Interpretation |

| > 1 (typically 2-7) | A primary KIE is present, indicating the C-H/D bond is broken in the rate-determining step. epfl.ch |

| ≈ 1 | No primary KIE; the C-H/D bond is not broken in the rate-determining step. |

| < 1 | An inverse KIE, which can occur for various reasons, such as a change in hybridization at the labeled carbon. |

This methodology can distinguish between different proposed mechanisms. For example, in an enzyme-catalyzed oxidation of the tetrahydro-beta-carboline ring, a significant KIE would provide strong evidence for a mechanism where hydrogen abstraction from the deuterated position is the slowest step. nih.gov The combined ¹³C and d2 labeling allows for complex studies where multiple positions can be probed simultaneously.

Chromatographic Separations and Detection Techniques

High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection is a highly sensitive and selective method for the quantitative analysis of 1,2,3,4-Tetrahydro-beta-carboline and its derivatives in various complex samples, such as foods and biological fluids. nih.govnih.gov The native fluorescence of the tetrahydro-beta-carboline ring system allows for detection at very low concentrations, often in the nanogram per milliliter (ng/mL) range. nih.gov

Reversed-phase HPLC is the most common separation mode. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A key advantage of fluorometric detection is its high selectivity. The detector is set to specific excitation and emission wavelengths characteristic of the target analyte, which minimizes interference from other non-fluorescent compounds in the sample matrix. For tetrahydro-beta-carbolines, typical wavelengths are in the range of 270-280 nm for excitation and 340-350 nm for emission. mdma.ch

| Parameter | Typical Conditions for Tetrahydro-beta-carboline Analysis |

| Column | Reversed-phase C18 (e.g., Novapak C18) mdma.ch |

| Mobile Phase | Gradient elution with an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). mdma.ch |

| Detection | Fluorometric Detector |

| Excitation λ | ~270 nm mdma.ch |

| Emission λ | ~343 nm mdma.ch |

This method has been successfully applied to quantify various tetrahydro-beta-carboline derivatives in foods like chocolate and cocoa, demonstrating its robustness and sensitivity. mdma.ch

Reversed-Phase Ion-Pair Chromatography for Polar Metabolites

Standard reversed-phase HPLC can be challenging for the analysis of highly polar or ionic metabolites of 1,2,3,4-Tetrahydro-beta-carboline, such as its carboxylic acid derivatives. These polar compounds have a strong affinity for the polar mobile phase and exhibit poor retention on nonpolar stationary phases, leading to elution near the solvent front and inadequate separation.

Reversed-phase ion-pair chromatography overcomes this limitation. This technique involves adding an ion-pairing reagent to the mobile phase. medcraveonline.com The ion-pairing reagent is a large ionic molecule with a hydrophobic (nonpolar) tail and an ionic (polar) head. For analyzing acidic metabolites (which are anionic at neutral pH), a cationic ion-pairing reagent is used. Conversely, for basic analytes like tetrahydro-beta-carboline itself (which is cationic at acidic pH), an anionic ion-pairing reagent like an alkyl sulfonate is employed. tcichemicals.com

The mechanism involves the ion-pairing reagent forming a neutral, hydrophobic ion pair with the charged analyte. This neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and allowing for effective chromatographic separation. medcraveonline.com This technique has been successfully used for the analysis of β-carbolines and their polar metabolites. dntb.gov.ua

| Component | Function in Ion-Pair Chromatography |

| Analyte | Polar, ionic metabolite of Tetrahydro-beta-carboline (e.g., THBC-3-carboxylic acid). |

| Stationary Phase | Nonpolar (e.g., C18). |

| Mobile Phase | Polar aqueous/organic mixture. |

| Ion-Pair Reagent | Forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on the column. tcichemicals.com |

This method is essential for comprehensive metabolic studies, enabling the separation and quantification of a wide range of metabolites with varying polarities. nih.govsigmaaldrich.com

Mechanistic Investigations of Biological Interactions of the Tetrahydro Beta Carboline Scaffold Using Labeled Compounds

Enzyme Interaction Kinetics and Inhibition Mechanisms

The tetrahydro-beta-carboline structure is a recurring motif in a variety of natural and synthetic compounds that exhibit significant interactions with several key enzyme systems. Mechanistic studies, often facilitated by labeled compounds, have been crucial in defining the kinetics and nature of these interactions.

Tetrahydro-beta-carbolines have been identified as notable inhibitors of monoamine oxidases (MAO), enzymes critical for the metabolism of neurotransmitters. The two primary isoforms of this enzyme, MAO-A and MAO-B, have distinct substrate specificities and inhibitor profiles.

Research has shown that THBC and its derivatives can act as competitive inhibitors for both MAO-A and MAO-B. researchgate.net For instance, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THβC) has demonstrated specific inhibitory activity against MAO-A in mouse brain homogenates, with an in vitro IC50 of 1.6 microM. nih.gov In vivo studies with this compound showed a dose-dependent inhibition of MAO-A, with maximal inhibition observed within an hour of administration. nih.gov At lower doses, 6-MeO-THβC is a specific MAO-A inhibitor, with minimal effects on MAO-B. nih.gov

Furthermore, certain THBC derivatives have shown reversible and competitive MAO-A inhibitory properties. nih.gov The inhibitory potential of these compounds is a significant area of research, particularly in the context of neurodegenerative diseases like Parkinson's disease. nih.gov Some studies have explored how interactions between THBC and other substances, such as components of cigarette smoke, can lead to the formation of new derivatives with potent MAO-A inhibitory effects. nih.gov It has also been noted that β-carbolines are a prominent class of molecules exhibiting MAO-A inhibition. researchgate.net

The presence of β-carboline alkaloids, including tetrahydro-beta-carbolines, in certain foods like soy sauce has been linked to MAO-A and MAO-B inhibition. nih.gov For example, harman, a related β-carboline, was found to be a potent and competitive inhibitor of MAO-A. nih.gov

Table 1: MAO Inhibition by Tetrahydro-beta-carboline Derivatives

| Compound | Enzyme Target | Inhibition Type | IC50 / % Inhibition | Source |

|---|---|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline | MAO-A | - | 1.6 µM (in vitro) | nih.gov |

| Harman | MAO-A | Competitive | 44% inhibition at 0.4 µM | nih.gov |

Recent studies have highlighted the potential of the tetrahydro-beta-carboline scaffold in the design of inhibitors for Aminopeptidase N (APN, also known as CD13), a metalloprotease implicated in cancer development and progression. nih.govnih.gov Novel APN inhibitors incorporating the tetrahydro-beta-carboline structure have demonstrated potent enzyme inhibitory activities, in some cases surpassing that of the approved APN inhibitor, Bestatin. nih.govnih.gov

The hydrophobic and bulky nature of the tetrahydro-beta-carboline scaffold is thought to facilitate efficient binding within the hydrophobic pocket of the APN active site. nih.gov Mechanistic studies have revealed that the anticancer effects of these compounds, when used in combination with chemotherapeutic drugs, are associated with decreased APN expression, increased reactive oxygen species (ROS) levels, and the induction of apoptosis. nih.govnih.gov

The versatile structure of tetrahydro-beta-carbolines allows for interaction with a range of other enzyme systems, although these are less extensively studied than their interactions with MAO and APN. The potential for these compounds to interact with various kinases, phosphatases, and other metabolic enzymes remains an active area of investigation in medicinal chemistry.

Receptor Binding Dynamics and Ligand-Receptor Interactions

The structural similarity of the tetrahydro-beta-carboline backbone to endogenous neurotransmitters like serotonin (B10506) and dopamine (B1211576) underlies its significant affinity for various receptor systems in the central nervous system.

Tetrahydro-beta-carbolines have been shown to bind to multiple serotonin (5-HT) receptor subtypes. The unsubstituted 1,2,3,4-tetrahydro-beta-carboline is a potent ligand at [3H]tryptamine binding sites and also interacts with 5-HT1 and 5-HT2 receptors in the rat cerebral cortex, albeit with lower affinity. nih.gov It also acts as a serotonin reuptake inhibitor, with an IC50 of 7.4 µM in rat brain homogenates. caymanchem.com

Studies on a series of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-beta-carbolines have revealed that their affinity for 5-HT2A and 5-HT2C receptors can be modulated by the nature and position of substituents on the aromatic ring. nih.gov For example, certain bromo-substituted derivatives displayed enhanced affinity compared to their parent compounds. nih.gov While many tetrahydro-beta-carbolines exhibit modest affinity for 5-HT2A receptors, they generally show low affinity for 5-HT1A receptors. psu.edu

Table 2: Serotonin Receptor Binding Affinity of Tetrahydro-beta-carboline

| Compound | Receptor Subtype | Binding Affinity (Ki or IC50) | Source |

|---|---|---|---|

| 1,2,3,4-Tetrahydro-beta-carboline | 5-HT Reuptake | IC50 = 7.4 µM | caymanchem.com |

| 1,2,3,4-Tetrahydro-beta-carboline | 5-HT1A | Ki = 4310 nM | psu.edu |

The interaction of tetrahydro-beta-carbolines with dopamine receptors is also a subject of significant research. These compounds have been investigated for their potential as dopamine D3 receptor antagonists. nih.gov The tetrahydro-beta-carboline scaffold has been utilized in the design of selective ligands for the D3 receptor, which is a target for antipsychotic treatments. nih.gov While some β-carbolines have been shown to bind to dopamine D2 receptors, the affinity is often low. psu.edu The actions of tetrahydronorharmane (another name for THBC) have been studied in relation to both 5-hydroxytryptamine and dopamine-mediated mechanisms. dntb.gov.ua

Benzodiazepine (B76468) Receptor Binding Properties

The interaction of β-carbolines with the benzodiazepine (BDZ) binding site of the GABA-A receptor is a well-documented area of research. These compounds exhibit a spectrum of activities, from agonist to inverse agonist effects, influencing the receptor's function. The potency of β-carbolines at the benzodiazepine binding site appears to be largely determined by the aromaticity of the molecule. For instance, norharmane-3-carboxylic acid ethyl ester is significantly more potent (IC50 10 nM) than its tetrahydro-beta-carboline analogue (IC50 6 µM). nih.gov

Studies have explored the structure-activity relationships of various β-carboline derivatives in inhibiting the binding of ligands like [3H]flunitrazepam to benzodiazepine receptors. Research indicates that β-carboline amides with an unsaturated C ring are potent inhibitors of benzodiazepine receptor binding. nih.gov The use of an isotopically labeled compound such as 1,2,3,4-Tetrahydro-beta-carboline-13C,d2 in competitive binding assays would allow for precise quantification of its binding affinity and kinetics, helping to elucidate the subtle yet critical interactions within the receptor pocket.

| Compound Class | Receptor Target | Key Findings |

| β-Carbolines | Benzodiazepine (BDZ) binding site of the GABA-A receptor | Potency is influenced by the aromaticity of the β-carboline nucleus. |

| Tetrahydro-β-carbolines | Benzodiazepine (BDZ) binding site of the GABA-A receptor | Generally exhibit lower affinity compared to their aromatic counterparts. |

| β-Carboline Amides | Benzodiazepine (BDZ) binding site of the GABA-A receptor | Unsaturated C ring enhances inhibitory potency. |

Cellular and Molecular Pathway Elucidation in In Vitro Models

The tetrahydro-beta-carboline scaffold is a recurring motif in compounds investigated for their potential in cancer therapy. Mechanistic studies in this area are crucial for understanding how these molecules exert their cytotoxic and cytostatic effects.

Investigation of Apoptotic Pathways in Cancer Cell Lines

Several studies have demonstrated the ability of tetrahydro-beta-carboline derivatives to induce apoptosis in various cancer cell lines. For example, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, isolated from Cichorium endivia L., has been shown to induce apoptosis in human colorectal cancer HCT-8 cells. nih.gov This process is associated with the loss of mitochondrial membrane potential, activation of caspases-3, -8, and -9, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Further research on other tetrahydro-β-carboline derivatives has revealed similar pro-apoptotic activities. Mechanistic studies have shown that these compounds can promote apoptosis by upregulating Bax, downregulating Bcl-2, and activating caspase proteins in human lung cancer (A549) cells. nih.govjove.com The use of this compound in such studies would enable researchers to track the compound's distribution within the cell and identify its direct molecular targets that initiate the apoptotic cascade.

| Cell Line | Compound Type | Observed Effects on Apoptotic Markers |

| HCT-8 (Colorectal Cancer) | (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid | Activation of caspases-3, -8, -9; Upregulation of Bax; Downregulation of Bcl-2. nih.gov |

| A549 (Lung Cancer) | Tetrahydro-β-carboline derivatives | Upregulation of Bax; Downregulation of Bcl-2; Activation of caspases. nih.govjove.com |

Effects on Cellular Signaling Cascades

The anti-cancer effects of tetrahydro-beta-carbolines are often linked to their modulation of key cellular signaling pathways. A significant target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. nih.gov

Studies have shown that certain β-carboline alkaloids can suppress NF-κB transcriptional activity by inhibiting the IKK signaling pathway. nih.govskku.edu This inhibition leads to a reduction in the degradation and phosphorylation of IκB, an inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent activation of its target genes. nih.gov In the context of cancer, the suppression of the NF-κB pathway by (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid in HCT-8 cells is a key mechanism of its apoptosis-inducing activity. nih.gov

Tracing the journey of this compound within cellular signaling networks would provide definitive evidence of its direct interactions with components of the NF-κB pathway, such as IKK, and clarify the precise mechanism of its inhibitory action.

| Signaling Pathway | Effect of Tetrahydro-beta-carbolines | Downstream Consequences |

| NF-κB Signaling | Suppression of NF-κB activation. nih.gov | Inhibition of pro-survival gene expression, leading to apoptosis. |

| IKK Signaling | Attenuation of IKK activity. nih.gov | Reduced phosphorylation and degradation of IκB. nih.gov |

Biological Significance and Experimental Models Non Human, Non Clinical

Role as Endogenous and Exogenous Bioactive Substances

1,2,3,4-Tetrahydro-β-carboline (THBC) and its derivatives are recognized as bioactive alkaloids with both endogenous and exogenous origins. nih.govfoodb.ca Endogenously, these compounds can be formed in mammalian tissues and fluids through the Pictet-Spengler condensation reaction, which involves the cyclization of an indolethylamine like tryptamine (B22526) with an aldehyde or a-keto acid. foodb.ca The formation of THBCs in vivo has been a subject of study, with some research suggesting it may occur through the non-enzymatic condensation of tryptamines with formaldehyde (B43269). foodb.ca

Exogenously, THBCs are naturally present in a variety of foodstuffs. nih.gov They have been identified in fermented products, fruits, and beverages, indicating that diet is a significant source of these compounds for humans. nih.govnih.govacs.org The presence of these alkaloids in both the body and in common foods suggests they may play a role in human physiology and pharmacology. nih.gov Furthermore, heme peroxidases, found in both plants and mammals, can catalyze the oxidation of tetrahydro-β-carbolines into their aromatic β-carboline counterparts, such as norharman and harman, which also exhibit potent biological activities. nih.govresearchgate.net

Investigation of Chemosensitization and Anticancer Potentials in Cell Culture Models

The tetrahydro-β-carboline scaffold is a key structural feature in many natural and synthetic compounds with potential anticancer activity. mdpi.comnih.gov In vitro studies using various cancer cell lines have highlighted the potential of THBC derivatives as both cytotoxic agents and chemosensitizers. nih.govnih.gov

One mechanism of action involves the inhibition of kinesin spindle protein (KSP/Eg5), a motor protein essential for the formation of the bipolar spindle during mitosis. mdpi.com Inhibition of KSP leads to mitotic arrest and subsequent cell death in cancer cells. mdpi.com Another target is Aminopeptidase N (APN/CD13), a metalloprotease that is overexpressed in many cancers and plays a role in tumor growth, invasion, and angiogenesis. nih.govnih.gov Novel THBC-containing compounds have been developed as potent APN inhibitors. nih.govnih.gov

When used in combination with standard chemotherapeutic drugs like Paclitaxel, these THBC-based APN inhibitors significantly enhanced the antiproliferative potency of the drug in cell culture models. nih.gov The synergistic effect is linked to mechanisms including increased reactive oxygen species (ROS) levels and the induction of apoptosis. nih.gov Furthermore, certain THBC-hydantoin hybrids have shown significant cytotoxicity against human lung (A549), cervical (HeLa), and prostate (PC3) cancer cell lines, inducing morphological changes characteristic of apoptosis. nih.gov

| Derivative Class | Target Cancer Cell Line(s) | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| THBC-based APN Inhibitors | Breast Cancer Stem Cells | Enhanced antiproliferative potency of Paclitaxel | APN inhibition, increased ROS, apoptosis induction |

| C6/C8-substituted THBCs | Tumor Cells | Suppression of ATPase activity | Inhibition of Kinesin Spindle Protein (KSP/Eg5) |

| THBC-hydantoin hybrids | A549 (Lung), HeLa (Cervical), PC3 (Prostate) | Significant cytotoxicity (IC50 values 6.08-16.0 µM for lead compound) | Induction of apoptosis |

| 3-(1H-tetrazol-5-yl)-β-carbolines | HCT116 & HT29 (Colorectal), PANC-1 (Pancreatic), A375 (Melanoma), HEPG2 (Hepatocarcinoma), MCF-7 (Breast) | High antiproliferative activity (IC50 values 3.3-9.6 µM) | p53-independent mechanism |

Neurobiological Investigations in Animal Models

THBC has been shown to interact with key neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic systems, in various animal models. caymanchem.comdntb.gov.ua It is recognized as an inhibitor of serotonin (B10506) (5-HT) reuptake, with an IC50 value of 7.4 µM in rat brain homogenates. caymanchem.com This action increases the synaptic availability of serotonin.

Studies in rats have demonstrated that THBC can induce behaviors consistent with serotonergic activation. caymanchem.comnih.gov For instance, it can produce the serotonin-mediated hyperactivity syndrome (HHS). caymanchem.com The administration of THBC has also been shown to partially substitute for LSD in drug discrimination tests, an effect that was attenuated by a serotonin antagonist, further supporting its 5-HT agonist actions. nih.gov

A derivative, 1-trichloromethyl-1,2,3,4-tetrahydro-beta-carboline (TaClo), was found to induce a significant and immediate release of serotonin and, to a lesser extent, dopamine (B1211576) in the rat corpus striatum. nih.gov This acute release of neurotransmitters was followed by an increase in hydroxyl radical formation, suggesting a potential link between neurotransmitter modulation and oxidative stress. nih.gov

The neurobiological activities of THBCs have led to investigations into their potential neuroprotective roles, particularly in the context of Parkinson's disease (PD). nih.gov PD is characterized by the degeneration of dopaminergic neurons. nih.govbenthamscience.com

In a rat model of PD using the neurotoxin 1-methyl-4-phenyl-pyridinium ion (MPP+), subsequent treatment with a β-carboline derivative, 9-methyl-β-carboline, reversed the dopamine-lowering effects of the toxin and restored the number of tyrosine hydroxylase-immunoreactive cells (a marker for dopaminergic neurons) in the substantia nigra to normal levels. researchgate.net The proposed mechanisms for this restorative effect include a significant increase in the activity of mitochondrial complex I and the induction of several neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). researchgate.net

Furthermore, THBC has been studied for its interaction with components of cigarette smoke. nih.gov This research is relevant because smoking has been epidemiologically linked to a reduced risk of PD. It was found that THBC reacts with compounds in cigarette smoke to form new derivatives that act as reversible and competitive inhibitors of monoamine oxidase-A (MAO-A). nih.gov Since MAO-A inhibition can increase dopamine levels, this interaction has been proposed as a potential mechanism for the neuroprotection observed in smokers. nih.gov

Phytochemical and Environmental Occurrence Studies

1,2,3,4-Tetrahydro-β-carboline and its derivatives are widely distributed in the plant kingdom and are formed during the processing and storage of various foods. nih.govfoodb.canih.gov Their presence is well-documented in numerous fruits, fruit juices, and fermented products. nih.govnih.govacs.org

The formation of these compounds often occurs through the Pictet-Spengler reaction between tryptophan (an amino acid present in many foods) and aldehydes or ketones that are generated during fermentation, aging, or processing. nih.gov For example, derivatives of THBC are not found in raw garlic but are formed and accumulate during the aging process that produces aged garlic extract. nih.gov

Smoked foods are another significant source. researchgate.net 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) has been identified as the primary β-carboline in smoked fish, cheese, and meats. researchgate.net Its concentration is significantly higher in the exterior parts of the food exposed to smoke, suggesting a reaction between formaldehyde from the smoke and tryptophan in the food. researchgate.net

| Food Source | Specific THBC Derivative(s) Identified | Reported Concentration Range |

|---|---|---|

| Citrus Fruits (Orange, Grapefruit, Lemon) | 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA) | 0.15 - 8.37 µg/g |

| Tomato & Tomato Juice | 1-Methyl-1,2,3,4-tetrahydro-β-carboline, 6-Hydroxy-1-methyl-1,2,3,4-tetrahydro-β-carboline, THCA | up to 2.03 mg/L in juice |

| Banana | 6-Hydroxy-1-methyl-1,2,3,4-tetrahydro-β-carboline, MTCA | up to 1.87 µg/g |

| Kiwi | 1-Methyl-1,2,3,4-tetrahydro-β-carboline | ~1 µg/g |

| Aged Garlic Extract | MTCC, MTCdiC | Increases during aging process |

| Smoked Fish | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) | 0.03 - 12.2 µg/g |

| Smoked Cheese | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) | 0.07 - 6.06 µg/g |

| Smoked Meats/Sausages | 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) | 0.01 - 14.8 µg/g |

| Beer | 1,2,3,4-Tetrahydro-β-carboline | Biomarker for consumption |

Herbicidal Activity and Agrochemical Applications

Research into the herbicidal properties of 1,2,3,4-tetrahydro-β-carboline derivatives has revealed their potential for development as novel agrochemicals. Studies have focused on synthesizing new derivatives and evaluating their efficacy against various weed species in non-human, non-clinical experimental models. These investigations provide insight into the structure-activity relationships that govern the herbicidal potential of this class of compounds.

Detailed Research Findings

A significant study involved the synthesis of a series of novel 1,2,3,4-tetrahydro-β-carboline derivatives with modifications at the C-3 position, introducing a substituted carbohydrazide (B1668358) group. nih.gov These compounds were then screened for their herbicidal activities against rape (Brassica napus), a dicotyledonous plant, and barnyard grass (Echinochloa crus-galli), a monocotyledonous weed. nih.gov

The findings from this research indicated that the herbicidal activity is influenced by both the core structure of the β-carboline and the nature of the substituents. nih.gov It was generally observed that fully aromatic β-carbolines demonstrated greater herbicidal efficacy than their tetrahydro-β-carboline counterparts. nih.gov However, specific substitutions on the 1,2,3,4-tetrahydro-β-carboline skeleton did result in notable inhibitory activity against the tested plant species. nih.gov

For instance, several synthesized N'-substituted-1,2,3,4-tetrahydro-β-carboline-3-carbohydrazide derivatives were tested at a concentration of 100 µg/mL. The inhibitory effects on the growth of rape and barnyard grass were measured and are detailed in the data tables below. Among the tested tetrahydro-β-carboline derivatives, some exhibited moderate inhibition, particularly against rape. For example, the derivative N'-(4-Methoxybenzylidene)-1,2,3,4-tetrahydro-β-carboline-3-carbohydrazide showed a 35.4% inhibition rate against rape. nih.gov

Further structure-activity relationship analysis suggested that electron-withdrawing substituents on the phenyl ring attached to the carbohydrazide group could enhance the herbicidal activity. nih.gov While the most potent compounds in the broader study were fully aromatic β-carboline derivatives, the research provides a foundational basis for the potential agrochemical application of the 1,2,3,4-tetrahydro-β-carboline scaffold. nih.govnih.gov The exploration of this compound class extends to other agrochemical areas as well, with studies investigating the fungicidal and antibacterial activities of its derivatives, suggesting a broader utility in crop protection. nih.gov

Herbicidal Activity Data

The following tables present the herbicidal activity of various 1,2,3,4-tetrahydro-β-carboline derivatives against the dicotyledonous plant, rape (Brassica napus), and the monocotyledonous weed, barnyard grass (Echinochloa crus-galli). The data represents the percentage of growth inhibition at a concentration of 100 µg/mL. nih.gov

Table 1: Herbicidal Activity against Rape (Brassica napus)

Table 2: Herbicidal Activity against Barnyard Grass (Echinochloa crus-galli)

Future Research Directions and Methodological Advancements for 1,2,3,4 Tetrahydro Beta Carboline 13c,d2

Development of Novel Isotope-Labeled Probes for Advanced Imaging Techniques

The future of medical diagnostics and research increasingly relies on non-invasive imaging techniques that can visualize metabolic processes in real time. While THBC-13C,d2, containing stable isotopes, is not directly suitable for techniques like Positron Emission Tomography (PET) which require radioisotopes, the underlying carboline structure is a candidate for modification into novel imaging agents.

Future research could focus on synthesizing analogs of THBC labeled with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govnih.gov Such developments would transform the molecule from a static analytical standard into a dynamic probe for in-vivo imaging. moravek.com For instance, a ¹¹C-labeled version of THBC could potentially be used to map its distribution and interaction with receptors in the central nervous system, given that β-carbolines are known to have neuroactive properties. acs.org Research into ¹⁸F-labeled carboplatin (B1684641) derivatives has demonstrated the feasibility of using PET to image drug distribution, a strategy that could be adapted for carboline structures. nih.gov The development of these radiolabeled probes would enable researchers to study the pharmacokinetics and target engagement of THBC analogs non-invasively, providing invaluable data for drug development and neuroscience. moravek.com

| Isotope | Imaging Technique | Potential Application for THBC Analog | Key Advantage |

| Carbon-11 (¹¹C) | PET | Mapping neuroreceptor binding and distribution. acs.org | Allows for labeling without altering molecular structure. |

| Fluorine-18 (¹⁸F) | PET | Studying long-term metabolic fate and drug delivery. nih.gov | Longer half-life allows for more complex imaging protocols. |

| Tritium (³H) | Autoradiography | High-resolution ex-vivo tissue distribution studies. | Provides excellent spatial resolution in tissue samples. |

Integration of Labeled Compounds in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" fields, such as genomics, proteomics, and metabolomics. nih.gov Stable isotope-labeled compounds like THBC-13C,d2 are foundational to the quantitative accuracy required for such integrative studies. pharmiweb.comnih.gov

The future in this domain lies in expanding the use of THBC-13C,d2 beyond simple quantification to dynamic metabolic flux analysis. nih.gov By introducing a labeled precursor of THBC into a biological system, researchers can trace its metabolic pathways and measure the rate of its formation and degradation. This technique, known as stable isotope labeling, allows for a detailed understanding of how metabolic networks are regulated and how they respond to stimuli or disease states. pharmiweb.comrsc.org

Integrating these metabolomic data with proteomic and transcriptomic profiles can provide a holistic view of cellular function. nih.gov For example, an observed change in THBC turnover, as measured using THBC-13C,d2, could be correlated with changes in the expression of genes and proteins responsible for its synthesis or metabolism. nih.gov This multi-omics approach can uncover novel biomarkers and therapeutic targets by providing a comprehensive picture of molecular mechanisms. pharmiweb.com

Computational Chemistry and Molecular Modeling of Labeled Structures

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. mdpi.com For isotopically labeled compounds like THBC-13C,d2, molecular modeling can provide insights into how isotopic substitution affects molecular properties.

A key area of future research is the study of Kinetic Isotope Effects (KIEs). The replacement of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon that can be modeled computationally. juniperpublishers.com These models can predict how the deuteration in THBC-13C,d2 might influence its metabolic stability compared to the unlabeled compound. researchgate.net Understanding these effects is crucial for refining its use as an internal standard and for designing new deuterated drugs with improved pharmacokinetic profiles. juniperpublishers.com

Furthermore, computational docking studies can simulate the interaction of THBC with biological targets like enzymes or receptors. nih.govmdpi.com By comparing the docking of labeled and unlabeled THBC, researchers can investigate whether the isotopic substitution alters binding affinity or conformation. nih.gov Such studies are essential for validating the assumption that the labeled standard behaves identically to its endogenous counterpart, a cornerstone of its analytical utility. aptochem.comkcasbio.com

Exploration of New Catalytic and Enzymatic Syntheses of Labeled Analogs

The synthesis of isotopically labeled compounds can be complex and expensive. Future research will likely focus on developing more efficient and selective methods for producing THBC-13C,d2 and other labeled analogs.

Recent advancements in catalysis offer promising avenues. For example, photoredox catalysis and transition-metal-catalyzed hydrogen isotope exchange (HIE) are emerging as powerful techniques for the selective deuteration of complex molecules. nih.govnih.govresearchgate.net These methods could potentially simplify the synthesis of deuterated THBC, reducing costs and improving yields. juniperpublishers.com The Pictet-Spengler reaction, a classic method for synthesizing β-carbolines, continues to be optimized, with new catalytic systems being developed to improve efficiency and control stereochemistry. nih.govresearchgate.net

Enzymatic synthesis represents another frontier. Utilizing enzymes could offer unparalleled selectivity in isotope incorporation, avoiding harsh reaction conditions and complex purification steps. Biocatalytic approaches could be explored to synthesize chiral THBC analogs with specific isotopic labels, which would be invaluable for studying stereoselective metabolism and receptor binding.

| Synthetic Method | Description | Potential Advantage for THBC-13C,d2 |

| Pictet-Spengler Reaction | Condensation of a tryptamine (B22526) with an aldehyde or ketone followed by cyclization. researchgate.net | Well-established route, amenable to incorporation of labeled precursors. nih.goviaea.org |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds using a catalyst. researchgate.net | Allows for late-stage deuteration of the THBC scaffold, increasing synthetic flexibility. nih.gov |

| Enzymatic Synthesis | Use of enzymes to catalyze specific steps in the synthetic pathway. | High stereoselectivity and regioselectivity under mild conditions. |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction to form carbon-carbon bonds. acs.org | Enables modular synthesis of diverse, functionalized, and potentially labeled β-carboline analogs. |

Applications in Forensic Science and Toxicology Research (excluding human data interpretation)

In forensic science and toxicology, the accurate quantification of substances is paramount. THBC-13C,d2 serves as an ideal internal standard in mass spectrometry-based methods for the detection of THBC in various samples. nih.govresearchgate.net The use of stable isotope-labeled internal standards is considered the gold standard because they co-elute with the analyte and exhibit similar ionization behavior, correcting for matrix effects and variations during sample preparation and analysis. aptochem.comkcasbio.comchiron.no

Future methodological advancements will focus on developing ultra-sensitive analytical methods capable of detecting minute quantities of THBC in complex matrices. This includes coupling advanced separation techniques, like ultra-high-performance liquid chromatography (UHPLC), with high-resolution mass spectrometry (HRMS). The robustness provided by THBC-13C,d2 will be critical for the validation of these next-generation methods.

Research can also explore the stability of THBC in forensic samples under various storage conditions. Degradation studies using THBC-13C,d2 as a spike-in standard can precisely quantify the loss of the analyte over time, ensuring the reliability of toxicological findings. nih.gov Furthermore, its application can extend to environmental analysis and food science, where the presence of β-carbolines may need to be monitored. nih.gov

Q & A

Basic Research Questions

Q. How can researchers ensure isotopic purity during the synthesis of 1,2,3,4-Tetrahydro-beta-carboline-13C,d2?

- Methodology : Use protecting groups like tert-butoxycarbonyl (Boc) to stabilize reactive sites during isotopic labeling. For example, Boc-L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid derivatives have been synthesized to preserve structural integrity while introducing stable isotopes . Post-synthesis, employ reversed-phase HPLC with deuterated solvents (e.g., D2O or deuterated methanol) to verify isotopic incorporation and purity. Mass spectrometry (MS) with high-resolution accurate mass (HRAM) detection is critical to confirm the molecular ion pattern (e.g., M+1 for 13C and M+2 for d2) .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2H NMR) to confirm deuterium incorporation and isotopic distribution. For example, 1H NMR will show reduced proton signals at deuterated positions, while 13C NMR confirms carbon-13 labeling. Pair this with LC-MS/MS to validate molecular weight and isotopic enrichment ratios. Cross-reference spectral data with non-labeled analogs (e.g., 1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline derivatives) to identify deviations caused by isotopic substitution .

Advanced Research Questions

Q. How can chemical proteomics methods identify biological targets of this compound in complex cellular systems?

- Methodology : Use isotopic labeling to track compound distribution and protein interactions. Implement Cellular Thermal Shift Assay (CETSA) to study target engagement by measuring thermal stability shifts in proteins bound to the deuterated compound. Combine with Isothermal Dose-Response (ITDR) experiments to quantify binding affinity. For quantitative analysis, employ LC-MS/MS with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or TMT (Tandem Mass Tag) labeling to distinguish endogenous proteins from compound-bound targets .

Q. What strategies resolve contradictions in metabolic stability data across different studies?

- Methodology : Conduct systematic meta-analyses using inclusion criteria aligned with toxicokinetic parameters (e.g., absorption, distribution, metabolism, excretion) and biomarker validation (e.g., isotopic tracer recovery in excreta). For example, discrepancies in hepatic clearance rates may arise from variations in cytochrome P450 isoform activity; address this by using human hepatocyte models with standardized CYP induction protocols. Cross-validate findings with physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro and in vivo data .

Q. How can deuterated internal standards improve quantification accuracy in environmental or biological matrices?

- Methodology : Use deuterated analogs (e.g., 1,2,3,4-Tetrahydro-beta-carboline-d2) as internal standards in LC-MS workflows to correct for matrix effects and ionization efficiency variations. For environmental samples (e.g., soil or water), spike deuterated standards prior to extraction to monitor recovery rates. Optimize chromatographic separation using C18 columns with 0.1% formic acid in mobile phases to minimize isotopic interference .

Data Analysis & Validation

Q. How should researchers design experiments to distinguish isotopic effects from pharmacological activity?

- Methodology : Perform parallel assays with non-labeled and labeled compounds under identical conditions. For example, compare IC50 values in enzyme inhibition assays (e.g., monoamine oxidase) to detect kinetic isotope effects (KIEs). Use computational tools (e.g., density functional theory) to model deuterium-induced changes in bond dissociation energies. Validate findings with in vivo studies measuring tissue-specific isotope enrichment via MALDI-MS imaging .

Q. What quality control (QC) criteria are essential for batch-to-batch reproducibility in isotopic synthesis?

- Methodology : Establish QC thresholds for isotopic purity (>98% for 13C and >99% for d2) using triple-quadrupole MS in MRM (Multiple Reaction Monitoring) mode. Monitor synthetic intermediates via FT-IR to detect undesired deuteration at non-target sites (e.g., N-H vs. C-H bonds). Document batch-specific deviations in a centralized database to refine reaction conditions iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.